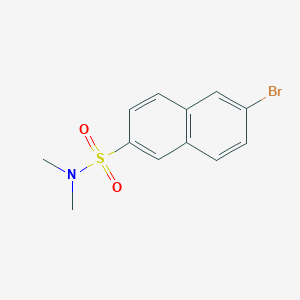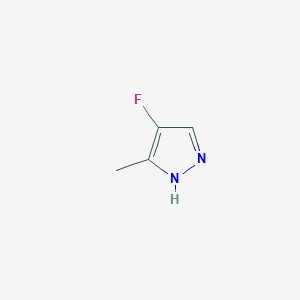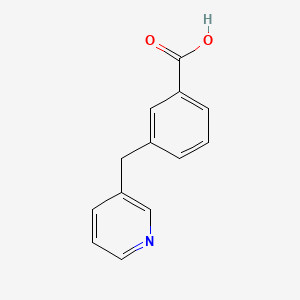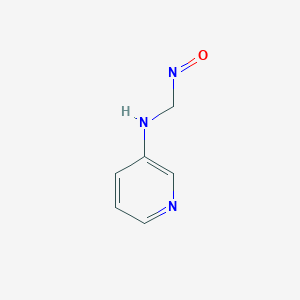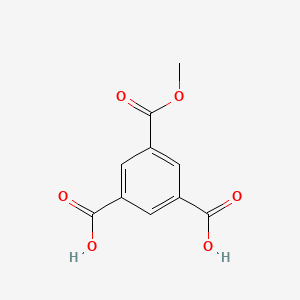
5-(Methoxycarbonyl)isophthalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Methoxycarbonyl)isophthalic acid: is an organic compound with the molecular formula C10H8O6. It is a derivative of isophthalic acid, where one of the carboxylic acid groups is esterified with methanol. This compound is known for its applications in various fields, including materials science and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methoxycarbonyl)isophthalic acid typically involves the esterification of isophthalic acid. One common method is the reaction of isophthalic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the continuous addition of isophthalic acid and methanol into the reactor, with sulfuric acid as the catalyst. The product is then purified through crystallization and filtration.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-(Methoxycarbonyl)isophthalic acid can undergo oxidation reactions to form various oxidation products.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: It can participate in substitution reactions, where the methoxycarbonyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a base or acid catalyst, depending on the nature of the substituent.
Major Products Formed:
Oxidation: Products include carboxylic acids and ketones.
Reduction: The major product is the corresponding alcohol.
Substitution: Various substituted derivatives of isophthalic acid.
Scientific Research Applications
Chemistry: 5-(Methoxycarbonyl)isophthalic acid is used as a building block in the synthesis of more complex organic molecules. It is also used in the preparation of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.
Biology: In biological research, this compound is used as a precursor in the synthesis of biologically active molecules. It can be used to study enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: The compound has potential applications in drug development, particularly in the design of prodrugs. Prodrugs are inactive compounds that can be metabolized in the body to release the active drug.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. It is also used as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-(Methoxycarbonyl)isophthalic acid depends on its specific application. In the context of enzyme-catalyzed reactions, the compound acts as a substrate that undergoes hydrolysis to form isophthalic acid and methanol. The ester bond is cleaved by the enzyme, releasing the products.
Comparison with Similar Compounds
Isophthalic acid: The parent compound, which lacks the methoxycarbonyl group.
Terephthalic acid: A structural isomer of isophthalic acid with carboxylic acid groups in the para position.
Phthalic acid: Another isomer with carboxylic acid groups in the ortho position.
Uniqueness: 5-(Methoxycarbonyl)isophthalic acid is unique due to the presence of the methoxycarbonyl group, which imparts different chemical properties compared to its parent compound, isophthalic acid
Properties
CAS No. |
18263-95-1 |
|---|---|
Molecular Formula |
C10H8O6 |
Molecular Weight |
224.17 g/mol |
IUPAC Name |
5-methoxycarbonylbenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C10H8O6/c1-16-10(15)7-3-5(8(11)12)2-6(4-7)9(13)14/h2-4H,1H3,(H,11,12)(H,13,14) |
InChI Key |
STBOKQUWWUFPAZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


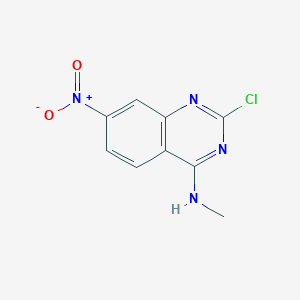
![N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]-chloroacetamide](/img/structure/B12291958.png)
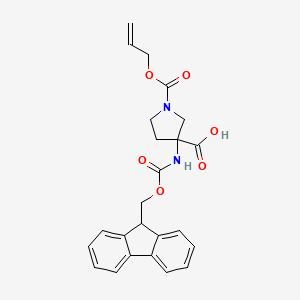
![2-[[4-Carboxy-4-[[4-[[2-(hydroxymethyl)-4-oxo-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-6-yl]-prop-2-ynylamino]benzoyl]amino]butanoyl]amino]pentanedioic acid](/img/structure/B12291969.png)
![5-[[1-[4-(1-Hydroxyhexyl)phenyl]-5-oxopyrrolidin-2-yl]methoxymethyl]thiophene-2-carboxylic acid](/img/structure/B12291974.png)
![13,17-dimethyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12291979.png)
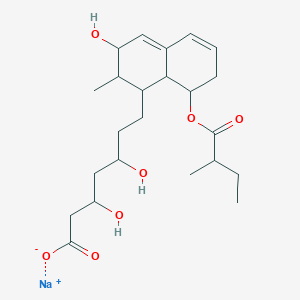
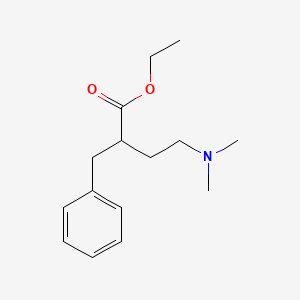
![N-(8-Hydroxy-2-(4-methoxyphenyl)-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B12292004.png)
